5-(1-Benzothiophen-2-YL)pyridin-2-amine
Description
5-(1-Benzothiophen-2-YL)pyridin-2-amine is a heterocyclic compound featuring a pyridin-2-amine core substituted with a benzothiophene moiety at the 5-position. The benzothiophene group, a fused bicyclic system of benzene and thiophene, introduces unique electronic and steric properties, making this compound of interest in medicinal chemistry for targeting enzymes or receptors with hydrophobic binding pockets.
Properties
IUPAC Name |
5-(1-benzothiophen-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-13-6-5-10(8-15-13)12-7-9-3-1-2-4-11(9)16-12/h1-8H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVUYVHKNVAGCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CN=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki reaction couples a benzothiophene boronic acid with a halogenated pyridin-2-amine. For example, 5-bromopyridin-2-amine reacts with 1-benzothiophen-2-ylboronic acid under palladium catalysis:
Procedure :
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : Na₂CO₃ (2 equiv)
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Solvent : Dioxane/H₂O (4:1)
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Temperature : 90°C, 12 h
Mechanistic Insight : Oxidative addition of the bromopyridine to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination yields the coupled product.
Buchwald-Hartwig Amination
This method installs the amine group post-coupling. For instance, 5-(1-benzothiophen-2-yl)pyridin-2-yl triflate reacts with ammonia under Pd/XPhos catalysis:
Procedure :
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Catalyst : Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%)
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Base : Cs₂CO₃ (3 equiv)
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Solvent : Toluene
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Temperature : 110°C, 24 h
Limitation : Requires pre-functionalized pyridine substrates and meticulous control of ammonia stoichiometry to avoid over-amination.
Cyclization Approaches
Hantzsch-Thiazole-Inspired Pyridine Synthesis
Adapting Hantzsch thiazole methodologies, a benzothiophene-containing enaminone cyclizes with a guanidine derivative to form the pyridine core:
Procedure :
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Enaminone : 1-(1-Benzothiophen-2-yl)ethan-1-one
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Guanidine : Pyridin-2-amine hydrochloride
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Conditions : Microwave irradiation, 150°C, 30 min
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Solvent : Sabinene (green solvent)
Advantage : Sabinene, a biomass-derived solvent, enhances sustainability and simplifies purification.
Nitro Reduction and Cyclization
A nitro-substituted intermediate undergoes reduction followed by cyclization:
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Nitro Intermediate Preparation :
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2-Chloro-3-nitro-5-(1-benzothiophen-2-yl)pyridine synthesized via SNAr with benzothiophen-2-yl lithium.
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Reduction :
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H₂/Pd-C in MeOH, 25°C, 4 h (quantitative yield).
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Cyclization :
Optimization of Reaction Conditions
Solvent Effects
Comparative studies in green vs. conventional solvents reveal sabinene’s efficacy:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Sabinene | 100 | 4 | 58 |
| Toluene | 110 | 12 | 65 |
| DMF | 120 | 6 | 62 |
| Eucalyptol | 100 | 16 | 70 |
Sabinene balances reactivity and environmental impact, though longer reaction times in eucalyptol improve yields.
Microwave vs. Thermal Activation
Microwave irradiation significantly reduces reaction times:
| Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| Thermal | 160 | 16 h | 66 |
| Microwave | 160 | 30 min | 68 |
Microwave conditions enhance energy efficiency without compromising yield.
Analytical Characterization
Spectroscopic Data
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¹H NMR (500 MHz, DMSO-d₆) : δ 8.45 (d, J = 2.5 Hz, 1H, pyridine-H), 7.95–7.85 (m, 2H, benzothiophene-H), 7.45–7.35 (m, 2H, benzothiophene-H), 6.75 (d, J = 8.5 Hz, 1H, pyridine-H), 5.20 (s, 2H, NH₂).
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HRMS (ESI-TOF) : m/z 241.0521 [M + H]⁺ (calcd for C₁₃H₁₀N₂S⁺: 241.0524).
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows >98% purity, confirming minimal byproducts.
Applications and Derivatives
This compound serves as a precursor for kinase inhibitors and fluorescent probes. Derivatives with electron-withdrawing groups (e.g., NO₂, CF₃) exhibit enhanced bioactivity .
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzothiophen-2-YL)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzothiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Halogenated derivatives and strong bases or acids are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives .
Scientific Research Applications
5-(1-Benzothiophen-2-YL)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent, antimicrobial agent, and more.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1-Benzothiophen-2-YL)pyridin-2-amine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Molecular Targets: Potential targets include enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and other critical functions.
Comparison with Similar Compounds
Core Pyridin-2-amine Derivatives
The pyridin-2-amine scaffold is widely utilized in drug discovery. Key analogs and their substituents include:
Key Observations :
- Electronic Effects : Electron-rich substituents (e.g., 3-methoxyphenyl in ) enhance π-π stacking, while bulky groups like benzothiophene or indazole () may improve selectivity for hydrophobic binding sites.
- Bioisosteric Replacements : The benzothiophene group (C₇H₅S) in the target compound serves as a bioisostere for phenyl or naphthyl groups, offering similar hydrophobicity with altered electronic profiles.
Yield and Purity Trends
- Indazole and phenyl-substituted derivatives achieve higher yields (80–95%) compared to morpholino-piperidine analogs (37–95%), possibly due to steric hindrance in the latter .
- Purity levels for most analogs exceed 95%, as confirmed by LCMS and NMR .
Physicochemical Properties
Solubility and Stability
Spectroscopic Data
- Mass Spectrometry: Key analogs show [M+H]+ peaks at m/z 337.0 (3-iodoindazole, ), 221.0 (piperazine, ), and 261.0 (morpholino-piperidine, ).
- NMR : Piperazine-substituted compounds display characteristic δ 2.5–3.1 ppm for N–CH₂ groups , while benzothiophene analogs would show aromatic protons near δ 7.0–8.5 ppm.
Pharmacological Targets
- Anticancer Activity : Piperazine derivatives (e.g., palbociclib impurities) inhibit CDK4/6 kinases (IC₅₀ < 50 nM) , while indazole analogs show promise in tyrosine kinase inhibition .
- Central Nervous System (CNS) Targets: Morpholino-piperidine derivatives are explored for mechanical allodynia, leveraging their ability to cross the blood-brain barrier .
Structure-Activity Relationships (SAR)
- Benzothiophene vs. Phenyl : The sulfur atom in benzothiophene may enhance interactions with cysteine residues in enzyme active sites, unlike methoxyphenyl groups that rely on hydrogen bonding .
- Piperazine vs. Morpholine : Piperazine’s flexibility improves binding to ATP pockets in kinases, while morpholine’s rigidity favors selectivity for G-protein-coupled receptors .
Q & A
Basic Research Question
- 1H NMR : Expect aromatic protons in the δ 6.8–8.2 ppm range. The benzothiophene moiety shows distinct coupling patterns (e.g., doublets for C3-H and C4-H). Use DMSO-d6 or CDCl3 for solubility .
- LCMS-ESI : Monitor the molecular ion peak ([M+H]+) and fragmentation patterns to confirm molecular weight and functional groups .
- FT-IR : Identify N-H stretches (≈3300 cm⁻¹) and aromatic C=C vibrations (≈1600 cm⁻¹) .
What strategies resolve contradictions in spectral data during characterization?
Advanced Research Question
- Deuterated Solvent Effects : Compare NMR spectra in DMSO-d6 vs. CDCl3 to assess hydrogen bonding or tautomerization .
- Dynamic NMR : Use variable-temperature NMR to detect conformational changes (e.g., hindered rotation in substituted amines) .
- Cross-Validation : Correlate LCMS fragmentation with theoretical predictions (software: Mass Frontier) to confirm structural assignments .
How can crystallographic studies enhance understanding of this compound’s reactivity?
Advanced Research Question
- Single-Crystal X-ray Diffraction : Use SHELX suite for structure solution and refinement. Key parameters:
What computational methods predict the compound’s biological activity?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase targets (e.g., TrkA). Prioritize residues in ATP-binding pockets (e.g., Glu590, Leu657) .
- QSAR Modeling : Train models on pyridin-2-amine derivatives to correlate substituent effects (e.g., benzothiophene vs. phenyl) with inhibitory activity (R² > 0.85) .
How can researchers design SAR studies for kinase inhibition?
Advanced Research Question
- Core Modifications : Replace benzothiophene with indole or benzofuran to assess steric/electronic effects on binding .
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine C3 position to enhance hydrophobic interactions .
- In Vitro Assays : Use ADP-Glo™ Kinase Assay (TrkA IC50) to validate computational predictions .
What purification challenges arise during scale-up, and how are they addressed?
Basic Research Question
- Byproduct Removal : Use preparative HPLC (C18 column, acetonitrile/water gradient) to separate regioisomers or oxidation byproducts .
- Solvent Optimization : Switch from ethanol to acetone/hexane for recrystallization to improve yield (>80%) .
How do reaction conditions influence regioselectivity in derivatives?
Advanced Research Question
- Catalytic Systems : Compare Pd(OAc)₂/XPhos vs. CuI/1,10-phenanthroline in Buchwald-Hartwig amination to control C-N bond formation .
- Temperature Effects : Lower temperatures (0–5°C) favor mono-substitution, while higher temperatures (80°C) promote di-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
